molecular formula C17H25N5O2S B2645797 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448122-70-0

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2645797
CAS No.: 1448122-70-0
M. Wt: 363.48
InChI Key: HKEGJXKBPGPPGF-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex chemical compound with potential applications in various scientific fields. Its unique structure, which includes a cyclopentyl group, a tetrahydroindazole moiety, and an imidazole sulfonamide group, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydroindazole Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Cyclopentyl Group: This step often involves alkylation reactions.

    Formation of the Imidazole Sulfonamide Group: This can be done through sulfonation and subsequent coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide can be compared with other similar compounds, such as:

  • N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxypropanamide
  • N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
  • N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dimethoxybenzamide

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Biological Activity

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its structural components include:

  • Cyclopentyl Group : Enhances lipophilicity and bioavailability.
  • Indazole Moiety : Associated with anticancer activities.
  • Imidazole Ring : Plays a role in various enzyme inhibition mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as dihydropteroate synthase, which is crucial in bacterial growth inhibition.
  • Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors, which are vital in cancer treatment due to their role in cell signaling pathways.
  • Neurotransmitter Modulation : The indazole derivatives may influence neurotransmitter systems, potentially impacting neurological disorders.

Table 1: Biological Activity Overview

Activity TypeMechanismReference
AntibacterialInhibition of dihydropteroate synthase
AnticancerKinase inhibition
Neurotransmitter modulationModulation of neurotransmitter systems

Case Studies and Research Findings

Recent studies have evaluated the biological efficacy of similar compounds, providing insights into the potential applications of this compound:

  • Anticancer Activity : Research has indicated that imidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against cancer cells, suggesting potent anticancer properties ( ).
  • Neuroprotective Effects : Studies have shown that indazole derivatives can protect neuronal cells from apoptosis by modulating various signaling pathways. This highlights the potential for developing neuroprotective agents from this class of compounds ( ).
  • Antimicrobial Properties : The sulfonamide group is well-documented for its antibacterial effects. Compounds with this moiety have been effective against a range of bacterial strains ( ).

Properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2S/c1-21-11-17(18-12-21)25(23,24)19-10-15-14-8-4-5-9-16(14)22(20-15)13-6-2-3-7-13/h11-13,19H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEGJXKBPGPPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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